![molecular formula C8H11Cl2N3O B1386996 {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride CAS No. 1231926-53-6](/img/structure/B1386996.png)
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
描述
“{[5-(2-Furyl)-1H-pyrazol-3-yl]methyl}aminedihydrochloride” is a compound with the formula C8H11Cl2N3O . It is a colorless crystalline solid .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of “{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride” is C8H11Cl2N3O. The molecular weight is 236.1 g/mol.Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
“{[5-(2-Furyl)-1H-pyrazol-3-yl]methyl}aminedihydrochloride” is a colorless crystalline solid . The melting point is about 162-165°C .作用机制
Target of Action
Compounds with similar structures, such as furfurylamine, have been found to interact with various biological targets
Mode of Action
The mode of action of (5-(Furan-2-yl)-1H-pyrazol-3-yl)methanamine dihydrochloride is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds, like furfurylamine, have been used in the synthesis of pharmaceutical drugs . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Furan derivatives have been known to be involved in various chemical reactions and transformations
Result of Action
Furan derivatives have been known to undergo various chemical reactions, leading to the formation of different compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the stability and reactivity of similar compounds, like furfural, can be influenced by factors such as temperature .
生化分析
Biochemical Properties
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve metabolic function. At high doses, it can exhibit toxic effects, including oxidative damage and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as superoxide dismutase and catalase, influencing the production and detoxification of reactive oxygen species. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, this compound can be transported into mitochondria, where it can modulate mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In these compartments, this compound can exert its effects on cellular processes, including gene expression and energy metabolism .
属性
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGTWGQGKXTQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

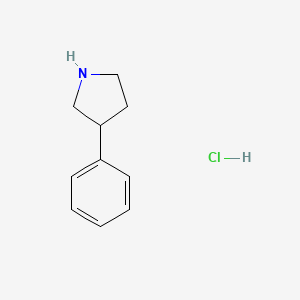
![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)
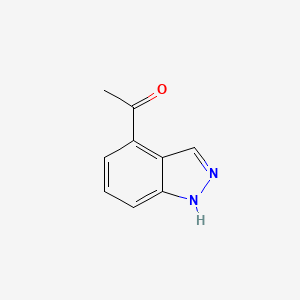

![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)
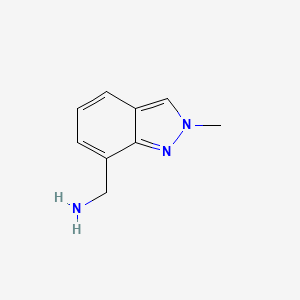


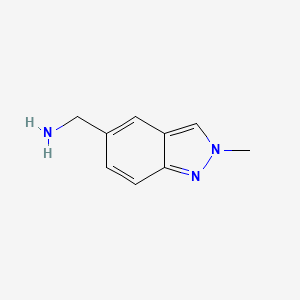
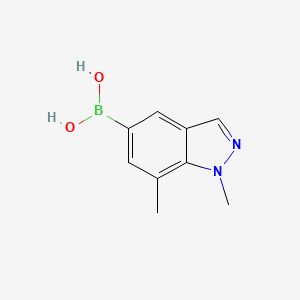

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)